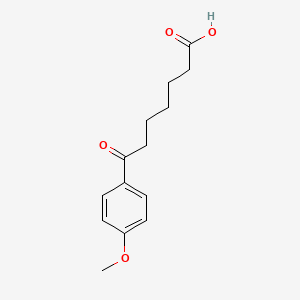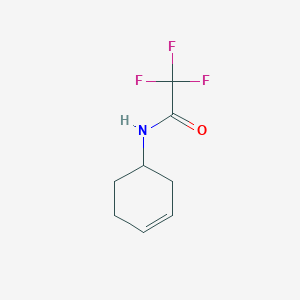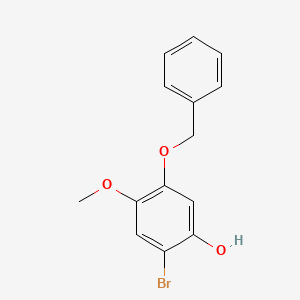
7-Methylnonan-1-ol
Overview
Description
7-Methylnonan-1-ol: is an organic compound with the molecular formula C10H22O . It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a nonane chain that has a methyl group on the seventh carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methylnonan-1-ol can be synthesized through several methods. One common approach involves the reduction of 7-methylnonanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process involves the reaction of 1-octene with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium-based catalyst to form 7-methylnonanal. This intermediate is then hydrogenated to yield this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Methylnonan-1-ol can undergo oxidation reactions to form 7-methylnonanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although this compound is already a reduced form, it can be further reduced to form 7-methylnonane using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 7-methylnonyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 7-Methylnonanoic acid.
Reduction: 7-Methylnonane.
Substitution: 7-Methylnonyl chloride.
Scientific Research Applications
Chemistry: 7-Methylnonan-1-ol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules and can be used in the synthesis of pheromones and other biologically active compounds.
Biology: In biological research, this compound is studied for its role in the behavior of insects. It is a component of the aggregation pheromone of certain beetles, such as the flour beetles Tribolium confusum and Tribolium castaneum.
Medicine: Although not widely used in medicine, this compound’s derivatives and related compounds are explored for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used as a fragrance ingredient in perfumes and personal care products due to its pleasant odor. It is also employed as a solvent and in the manufacture of plasticizers.
Mechanism of Action
The mechanism of action of 7-Methylnonan-1-ol primarily involves its interaction with biological receptors and enzymes. In insects, it acts as a pheromone by binding to specific olfactory receptors, triggering behavioral responses such as aggregation. The molecular targets and pathways involved in these processes are still under investigation, but they likely involve G-protein coupled receptors (GPCRs) and signal transduction pathways.
Comparison with Similar Compounds
4-Methylnonan-1-ol: Another primary alcohol with a methyl group on the fourth carbon.
Nonan-1-ol: A primary alcohol without any methyl substitution.
2-Methylnonan-1-ol: A primary alcohol with a methyl group on the second carbon.
Comparison: 7-Methylnonan-1-ol is unique due to the position of the methyl group on the seventh carbon, which influences its physical and chemical properties. Compared to nonan-1-ol, the presence of the methyl group in this compound can affect its boiling point, solubility, and reactivity. The specific position of the methyl group also plays a crucial role in its biological activity, particularly in its function as a pheromone.
Properties
IUPAC Name |
7-methylnonan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-10(2)8-6-4-5-7-9-11/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKXZCGJAOWNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455317 | |
| Record name | 1-Nonanol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33234-93-4 | |
| Record name | 1-Nonanol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















